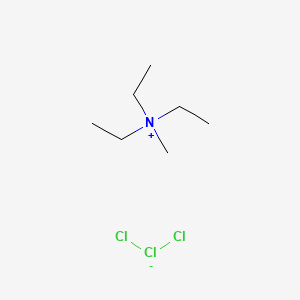
Triethylmethylammonium trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethylmethylammonium trichloride is an ionic liquid composed of an asymmetric triethylmethylammonium cation and a trichloride anion. This compound is notable for its stability and ease of handling compared to elemental chlorine gas, making it a safer alternative for various chemical processes .
Preparation Methods
Triethylmethylammonium trichloride is synthesized by reacting triethylmethylammonium chloride with elemental chlorine gas. The reaction can be represented as follows :
[ \text{[NEt}_3\text{Me]Cl} + \text{Cl}_2 \rightarrow \text{[NEt}_3\text{Me][Cl}_3\text{]} ]
This reaction typically occurs under controlled conditions to ensure the safe handling of chlorine gas. The resulting product is a yellow liquid at room temperature .
Chemical Reactions Analysis
Triethylmethylammonium trichloride undergoes various chemical reactions, including:
Chlorination: It can chlorinate alkenes to form vicinal 1,2-dichloroalkanes.
Oxidation: It reacts with carbon monoxide to form phosgene, with carbon monoxide being oxidized at room temperature.
Substitution: It can participate in electrophilic addition reactions, such as the addition to lycopene.
Common reagents and conditions for these reactions include the use of elemental chlorine and controlled environments to manage the reactivity of the compound .
Scientific Research Applications
Triethylmethylammonium trichloride has several scientific research applications:
Mechanism of Action
The mechanism of action of triethylmethylammonium trichloride involves the formation of a donor-acceptor complex between the chloride anion and a dichlorine molecule. The chloride anion donates electron density to the σ-hole of the dichlorine molecule, forming the trichloride anion with a linear geometry . This interaction allows the compound to participate in various chemical reactions, such as chlorination and oxidation .
Comparison with Similar Compounds
Triethylmethylammonium trichloride is similar to other polychloride salts, such as tetraethylammonium trichloride. it is unique due to its asymmetric cation and its liquid state at room temperature, which makes it easier to handle than solid polychlorides . Other similar compounds include:
Tetraethylammonium trichloride: Similar reactivity but exists as a solid.
Methyltriethylammonium chloride: Used as a phase transfer catalyst but does not form polychlorides.
These comparisons highlight the unique properties of this compound, particularly its stability and ease of handling.
Properties
InChI |
InChI=1S/C7H18N.Cl3/c1-5-8(4,6-2)7-3;1-3-2/h5-7H2,1-4H3;/q+1;-1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFQYOSNSCXXBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CC.Cl[Cl-]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl3N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
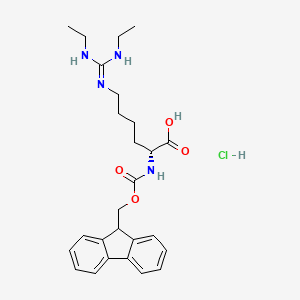
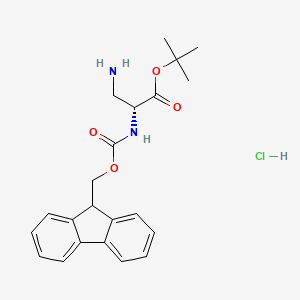
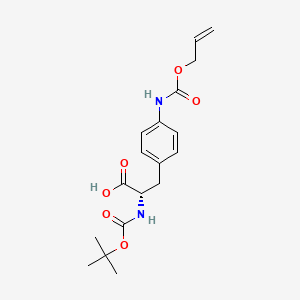

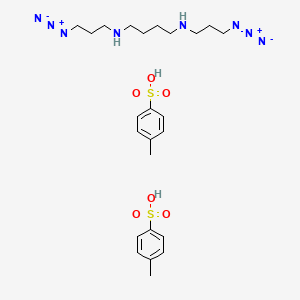
![cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II)](/img/structure/B6288602.png)

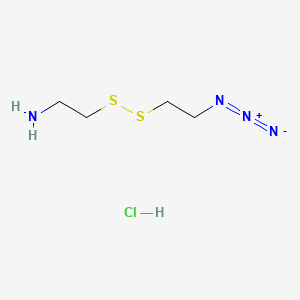
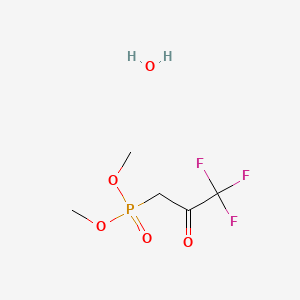
![Chloro(p-cymene)[2-[(di-tert-butylphosphino)methyl]pyridine]ruthenium(II) triflate](/img/structure/B6288639.png)
![(R)-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-2-methylpropane-2-sulfinamide](/img/structure/B6288645.png)
![(R)-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B6288651.png)
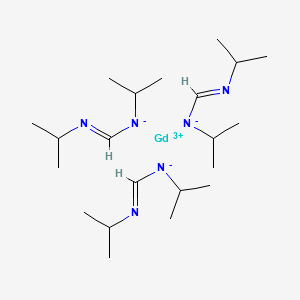
![(R)-N-[1-(2-dicyclohexylphosphanylphenyl)cyclohexyl]-2-methylpropane-2-sulfinamide](/img/structure/B6288681.png)
